molecular formula C12H14Cl2N2O B8614157 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS No. 84163-18-8

6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Cat. No.: B8614157
CAS No.: 84163-18-8
M. Wt: 273.15 g/mol
InChI Key: ZCKSQWQFXUWOEF-UHFFFAOYSA-N
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Description

6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a chemical compound that belongs to the class of benzisoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions often include the use of a base catalyst and solvents such as water or chloroform. The target product is obtained with yields ranging from 55% to 92% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other similar compounds .

Properties

CAS No.

84163-18-8

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

6-chloro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C12H13ClN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

ZCKSQWQFXUWOEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[4-(6-Chloro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethanone (1.45 g, 5.3 mmol) was diluted with an aqueous solution of HCl 6N (13.8 mL, 16 mmol) and the mixture was refluxed overnight. After cooling, 2×20 mL of ether was added and the mixture extracted. A solution of NaOH was added to the aqueous phase until pH 11 and the mixture was extracted with ethyl acetate three times. The combined ethyl acetate fractions were dried and evaporated under reduced pressure to yield 1.14 g of a light brown solid (93%). MS (m/e): 236.9 (M+H+).
Name
1-[4-(6-Chloro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethanone
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
93%

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